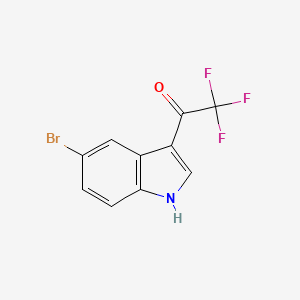
1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance and is used in various chemical reactions due to its unique structure.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the bromo group at the 5th position of the indole ring and the trifluoroethanone group attached to the indole ring at the 3rd position makes this compound unique .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions at the C3 position of the indole ring, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 238.08 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Reactions
Amine-induced Rearrangements : The reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and its derivatives with primary amines can lead to the production of rearranged amides, which can be further processed to produce β-substituted tryptamines or hydrolyzed to produce substituted indole-3-acetic acids. This process involves a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).
Formation of Novel Ligands and Metallocene Complexes : Cross-coupling reactions of 2-bromo-1H-indene with derivatives like 1H-pyrrole and 1H-indole are used to obtain novel ligands containing azole fragments. These ligands are utilized to create semisandwich complexes of zirconium and hafnium, which have applications in polymerization catalysis (Lebedev et al., 2009).
Characterization of Organic Compounds : The compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole has been characterized for its crystal structure, Hirshfeld surface, and thermal analysis. This research aids in understanding the molecular interactions and stability of such compounds (Barakat et al., 2017).
Chemoenzymatic Synthesis : In the pursuit of synthesizing an Odanacatib precursor, a process involving the chemical synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using stereocomplementary alcohol dehydrogenases has been studied. This is significant for developing stereoselective routes towards specific medicinal compounds (González-Martínez, Gotor & Gotor‐Fernández, 2019).
Antimicrobial Activity : N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents (Sujatha, Shilpa & Gani, 2019).
Synthesis of Fluorine Compounds : A method involving the unusual Grignard reaction of halothane with ketones has been utilized for the synthesis of fluorine compounds, demonstrating the versatility of halogenated ketones in organic synthesis (Takagi et al., 1992).
Antibacterial and Antifungal Activities of Difluoromethylated Compounds : The strategic synthesis of difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has shown good yields and noteworthy antibacterial and antifungal properties (Chundawat et al., 2016).
Synthesis of Indoles and Indolines : The intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes leads to the synthesis of substituted indolines and indoles, important in pharmaceutical chemistry (Dunetz & Danheiser, 2005).
Safety and Hazards
Future Directions
Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, have immense potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis for large-scale production.
properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUKNJLDXQMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

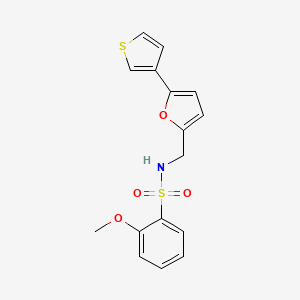

![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)
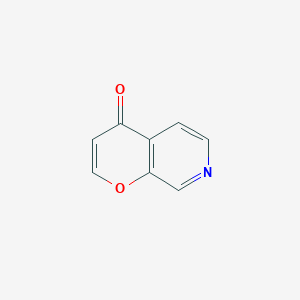
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)
![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)
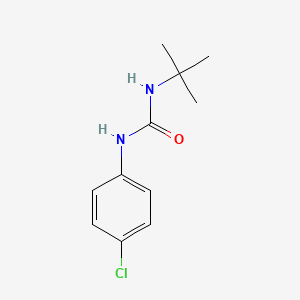
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)
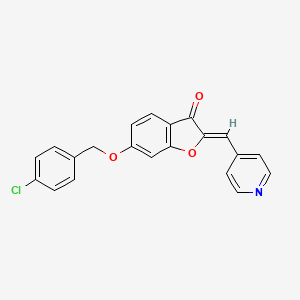


![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)